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Compound of Interest

Compound Name: CHI-KAT8i5

Cat. No.: B15563887 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of the novel KAT8 inhibitor, CHI-KAT8i5, with other known KAT8

inhibitors. We delve into their cross-reactivity and selectivity profiles, supported by available

experimental data, to facilitate informed decisions in research and development.

Introduction to CHI-KAT8i5
CHI-KAT8i5 is a recently identified, selective, and orally active inhibitor of lysine

acetyltransferase 8 (KAT8), a histone acetyltransferase (HAT) implicated in various cancers. By

inhibiting KAT8, CHI-KAT8i5 disrupts the acetylation of histone H4 at lysine 16 (H4K16ac), a

key epigenetic mark, and interferes with the stability of oncoproteins such as c-Myc, thereby

suppressing tumor growth. This guide will compare the selectivity and potency of CHI-KAT8i5
with other notable KAT8 inhibitors.

Selectivity and Potency: A Head-to-Head
Comparison
A critical aspect of any therapeutic inhibitor is its selectivity, as off-target effects can lead to

toxicity and reduced efficacy. The following tables summarize the available quantitative data for

CHI-KAT8i5 and its alternatives.

Table 1: Binding Affinity and Cellular Potency of KAT8 Inhibitors
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Compound Target
Binding
Affinity (Kd)

Cellular
IC50

Cell Line Reference

CHI-KAT8i5 KAT8 19.72 µM 2-3 µM

Esophageal

Squamous

Cell

Carcinoma

(ESCC)

Anacardic

Acid
KAT8 Ki = 64 µM - - [1]

MG149 KAT8 Ki = 39 µM 15-47 µM - [1][2]

Compound

19
KAT8 - - -

Compound

34
KAT8 - - -

Table 2: Cross-Reactivity Profile of KAT8 Inhibitors against Other Histone Acetyltransferases
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Comp
ound

KAT8
IC50

KAT2
A
(GCN
5)

KAT2
B
(PCA
F)

KAT3
B
(p300
)

KAT5
(Tip60
)

KAT6
A
(MOZ)

KAT6
B
(MOR
F)

KAT7
(HBO
1)

Refer
ence

CHI-

KAT8i

5

-

No

Bindin

g

No

Bindin

g

-

No

Bindin

g

- -

No

Bindin

g

Anaca

rdic

Acid

43 µM - ~5 µM
~8.5

µM

Inhibit

s
- - - [1]

MG14

9
47 µM

>200

µM

>200

µM
- 74 µM - - - [1][3]

Comp

ound

19

12.1

µM

>200

µM

>200

µM

>200

µM

>200

µM

>200

µM

>200

µM

>200

µM

Comp

ound

34

7.9 µM
>200

µM

>200

µM

>200

µM

>200

µM

>200

µM

>200

µM

>200

µM

Note: For CHI-KAT8i5, the term "No Binding" is reported by the manufacturer, but quantitative

IC50 values against other HATs from the primary literature are not available. For Compounds

19 and 34, ">200 µM" indicates no significant inhibition at the highest tested concentration.

Experimental Methodologies
The data presented in this guide were generated using a variety of robust experimental

techniques. Understanding these methods is crucial for interpreting the results.

Histone Acetyltransferase (HAT) Inhibition Assays
The inhibitory activity of compounds against various HATs is typically determined using either

radioactive or fluorescence-based enzymatic assays.
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Radioactive Filter-Binding Assay: This classic method was employed for the characterization

of Anacardic Acid, MG149, and Compounds 19 and 34.[1] The assay measures the transfer

of radiolabeled acetyl groups from [3H]-acetyl-CoA to a histone peptide substrate. The

reaction mixture, containing the HAT enzyme, the peptide substrate, [3H]-acetyl-CoA, and

the test inhibitor, is incubated to allow the enzymatic reaction to proceed. The reaction is

then stopped, and the mixture is spotted onto a filter paper. The filter is washed to remove

unincorporated [3H]-acetyl-CoA, and the radioactivity retained on the filter, which

corresponds to the acetylated peptide, is quantified using a scintillation counter. A decrease

in radioactivity in the presence of the inhibitor indicates its potency.

Fluorescence-Based Assay: This high-throughput method is commonly used for inhibitor

screening.[4][5] The assay relies on the detection of the co-product of the acetylation

reaction, Coenzyme A (CoA-SH). A thiol-sensitive fluorescent dye is added to the reaction

mixture. In the presence of CoA-SH, the dye fluoresces. The intensity of the fluorescence is

directly proportional to the HAT activity. A decrease in fluorescence in the presence of an

inhibitor indicates its inhibitory effect.

Surface Plasmon Resonance (SPR) for Binding Kinetics
The binding affinity (Kd) of CHI-KAT8i5 to KAT8 was determined using Surface Plasmon

Resonance (SPR).[6][7] This label-free technique measures the interaction between two

molecules in real-time. In this case, recombinant KAT8 protein is immobilized on a sensor chip.

A solution containing CHI-KAT8i5 is then flowed over the chip surface. The binding of the

inhibitor to the immobilized protein causes a change in the refractive index at the sensor

surface, which is detected as a change in the SPR signal. By measuring the association and

dissociation rates at various inhibitor concentrations, the equilibrium dissociation constant (Kd)

can be calculated, providing a measure of the binding affinity.

Visualizing the Molecular Landscape
To better understand the context of CHI-KAT8i5's action and the methods used to characterize

it, the following diagrams are provided.
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Caption: The KAT8 signaling pathway and the inhibitory action of CHI-KAT8i5.
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Caption: A generalized workflow for the characterization of KAT8 inhibitors.

Conclusion
CHI-KAT8i5 emerges as a promising selective KAT8 inhibitor with demonstrated cellular

activity. While direct quantitative comparisons of its selectivity against a broad panel of HATs

are not yet publicly available, the existing data suggests a high degree of specificity. In

contrast, newly developed inhibitors like Compounds 19 and 34 from Fiorentino et al. offer a

well-defined selectivity profile against KAT2B and KAT3B, with no observed inhibition of other

tested KATs at high concentrations. The choice of inhibitor will ultimately depend on the specific

research question and the desired balance between potency and a comprehensively

characterized selectivity profile. This guide provides a foundational dataset to aid in this

selection process and underscores the importance of standardized, head-to-head comparisons

for the continued development of potent and selective epigenetic modulators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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